Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester
Overview
Description
Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester is a compound that belongs to the class of imidazopyridines. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The imidazopyridine scaffold is a fused heterocyclic system that combines an imidazole ring with a pyridine moiety, which contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester typically involves the reaction of 2,3-diaminopyridine with a suitable carbamate precursor under specific conditions. One common method involves the use of methyl chloroformate as the carbamate precursor, which reacts with 2,3-diaminopyridine in the presence of a base such as triethylamine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents that are environmentally friendly and cost-effective are often preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazopyridine N-oxides, while reduction can produce reduced imidazopyridine derivatives .
Scientific Research Applications
Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of certain receptors, enzymes, or proteins, depending on its structure and functional groups. For example, it may modulate the activity of GABA A receptors, proton pumps, or aromatase enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine derivatives: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.
Imidazo[1,2-a]pyridine derivatives: These compounds have a different fusion pattern and exhibit distinct biological activities.
Imidazo[1,5-a]pyridine derivatives: These compounds also have a different fusion pattern and are known for their unique pharmacological properties.
Uniqueness
Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester is unique due to its specific structural features and the presence of the carbamate functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
methyl N-(1H-imidazo[4,5-b]pyridin-2-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)12-7-10-5-3-2-4-9-6(5)11-7/h2-4H,1H3,(H2,9,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAYTUMFEGTADC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432526 | |
Record name | Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33259-74-4 | |
Record name | Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.